2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4,6-trimethyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O4S2/c1-17-15-18(2)21(19(3)16-17)30(27,28)22-9-14-29(25,26)24-12-10-23(11-13-24)20-7-5-4-6-8-20/h4-8,15-16,22H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOJRHFZZWLOFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylamine-Mediated Amination
The foundational step involves converting ethyl acetate to a sulfonamide precursor via hydroxylamine hydrochloride (NH$$_2$$OH·HCl) under alkaline conditions:
Reaction Scheme
$$
\text{2 CH}3\text{COOCH}2\text{CH}3 + \text{NH}2\text{OH·HCl} \xrightarrow{\text{K}2\text{CO}3, \text{Et}_2\text{O}} \text{Intermediate A}
$$
Conditions
Sulfonyl Chloride Coupling
Intermediate A reacts with 2,4,6-trimethylbenzenesulfonyl chloride (C$$9$$H$${11}$$ClO$$_2$$S) in dimethylformamide (DMF):
Procedure
- Combine Intermediate A (1 eq), sulfonyl chloride (1.2 eq), and triethylamine (1.5 eq) in DMF at -5°C.
- Stir for 30–60 minutes, then quench with ice-water to precipitate the sulfonamide.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 45–60 min | |
| Temperature | -5°C to 0°C | |
| Yield | 70–75% |
Functionalization with 4-Phenylpiperazine
Sulfonylethyl Bridge Formation
The ethyl linker is introduced via reaction with 2-chloroethanesulfonyl chloride (ClCH$$2$$CH$$2$$SO$$_2$$Cl):
Reaction Mechanism
$$
\text{C}9\text{H}{11}\text{SO}2\text{NH}2 + \text{ClCH}2\text{CH}2\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{C}9\text{H}{11}\text{SO}2\text{NHCH}2\text{CH}2\text{SO}2\text{Cl}
$$
Optimization Notes
Piperazine Ring Coupling
The chlorosulfonyl intermediate reacts with 4-phenylpiperazine under nucleophilic aromatic substitution:
Conditions
- Solvent: Dioxane/water (3:1)
- Temperature: 0°C to 25°C
- Molar ratio: Chlorosulfonyl derivative : 4-phenylpiperazine = 1 : 1.2
Yield Data
| Step | Yield (%) | Purity (HPLC) | Source |
|---|---|---|---|
| Piperazine coupling | 65–70 | ≥95% | |
| Final purification | 20–25 | ≥98% |
Alternative Synthetic Routes
Curtius Degradation Approach
A research group demonstrated azide intermediates for sulfonamide synthesis:
Method
- Convert 4-aminobenzenesulfonamide to acyl azide using NaNO$$_2$$/HCl.
- Thermally decompose to isocyanate, then react with 2-[(4-phenylpiperazin-1-yl)sulfonyl]ethylamine.
Advantages
Limitations
Critical Analysis of Methodologies
Yield Comparison
| Method | Overall Yield (%) | Cost (USD/g) | Scalability | Source |
|---|---|---|---|---|
| Patent route | 20–25 | 120–150 | Industrial | |
| Curtius degradation | 15–18 | 200–220 | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, compounds similar to 2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide have been shown to induce apoptosis in cancer cells by activating phospholipase C pathways . This mechanism highlights the potential of this compound in developing new cancer therapies.
Antimicrobial Properties : Sulfonamides are well-known for their antimicrobial activity. The incorporation of piperazine moieties into sulfonamide structures has been associated with enhanced activity against various bacterial strains. Studies suggest that the presence of the piperazinyl group may improve the binding affinity to bacterial enzymes, thus increasing the efficacy of these compounds as antibiotics.
Pharmacological Insights
Neuropharmacology : The piperazine component of the compound suggests potential applications in neuropharmacology. Piperazine derivatives have been explored for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression. The specific structure of this compound could be investigated for its ability to modulate serotonin and dopamine receptors.
Anti-inflammatory Effects : Research into related sulfonamide compounds has demonstrated anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines could position this compound as a candidate for treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Material Science Applications
Polymer Chemistry : The sulfonamide group is known for its ability to enhance the thermal stability and mechanical properties of polymers. Incorporating this compound into polymer matrices could lead to the development of new materials with improved performance characteristics for industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and piperazine-containing molecules. Examples include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant activity.
Uniqueness
What sets 2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Biological Activity
2,4,6-trimethyl-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure which combines a trimethylbenzene moiety with a piperazine sulfonamide group. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits a molecular weight of approximately 364.52 g/mol. Its structural features suggest potential interactions with biological targets, particularly in the cardiovascular and central nervous systems.
Research indicates that sulfonamides, including this compound, may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes involved in metabolic pathways, such as carbonic anhydrase and dihydropteroate synthase. This inhibition can lead to alterations in physiological processes.
- Modulation of Receptor Activity : The piperazine moiety may interact with neurotransmitter receptors, influencing neurotransmission and potentially providing anxiolytic or antidepressant effects.
- Cardiovascular Effects : Preliminary studies suggest that derivatives of sulfonamides can influence perfusion pressure and coronary resistance, indicating potential applications in cardiovascular therapeutics .
Cardiovascular Studies
A study conducted on various benzene sulfonamide derivatives demonstrated significant effects on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives could decrease perfusion pressure in a time-dependent manner. For example, the compound 4-(2-aminoethyl)-benzenesulfonamide showed marked reductions compared to control groups (Table 1) .
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control (Krebs-Henseleit solution only) | - | Baseline |
| II | Benzene sulfonamide | 0.001 | Moderate decrease |
| III | 4-(2-Aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |
| IV | 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | Moderate decrease |
| V | 4-[3-(4-Nitrophenyl)-ureido]-benzenesulfonamide | 0.001 | Minimal effect |
These findings suggest that modifications to the sulfonamide structure can enhance or diminish biological activity, emphasizing the importance of structure-activity relationships in drug design.
Anticancer Activity
In vitro studies have also explored the anticancer potential of similar compounds. For instance, derivatives containing the piperazine ring have shown inhibitory effects against various cancer cell lines, including HepG2 and A549 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for assessing the therapeutic potential of this compound. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles:
- Absorption : Predicted high permeability across cellular membranes.
- Distribution : Likely extensive distribution due to lipophilicity from the trimethyl groups.
- Metabolism : Potential for hepatic metabolism through cytochrome P450 enzymes.
- Excretion : Renal excretion anticipated based on molecular weight.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer :
Optimization should focus on reaction conditions (e.g., solvent selection, temperature control) and purification techniques. For sulfonamide derivatives, coupling reactions between sulfonyl chlorides and amines are critical. Evidence suggests using sodium acetate and sodium 1-octanesulfonate buffer systems (pH 4.6) during purification to enhance solubility and reduce byproducts . Crystallization steps, as described for structurally similar sulfonamides, can improve purity by isolating the compound from unreacted precursors . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC with methanol-buffer mobile phases (65:35 ratio) is recommended for real-time adjustments .
Basic: What chromatographic methods are recommended for purity assessment and structural confirmation?
Methodological Answer :
Reverse-phase HPLC with a methanol-buffer mobile phase (65:35) is effective for purity analysis. A buffer containing 6.8 g sodium acetate and 16.22 g sodium 1-octanesulfonate per liter (pH adjusted to 4.6 with acetic acid) ensures optimal separation of sulfonamide derivatives . For structural confirmation, LC-MS or NMR spectroscopy is essential. Proton NMR can resolve methyl and sulfonyl groups, while NMR distinguishes aromatic and aliphatic carbons. X-ray crystallography, as applied to analogous sulfonamides, provides definitive structural validation .
Basic: How to design experiments to evaluate its potential as a carbonic anhydrase inhibitor?
Methodological Answer :
Use enzymatic assays with recombinant human carbonic anhydrase isoforms (e.g., CA II or IX). Monitor inhibition via stopped-flow CO hydration assays, measuring changes in pH-dependent absorbance at 348 nm. Competitive binding studies with acetazolamide (a known inhibitor) can determine IC values. For advanced studies, crystallize the compound-enzyme complex to analyze binding interactions at the active site .
Advanced: How to resolve contradictions in reported biological activity across studies?
Methodological Answer :
Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. Replicate experiments using standardized protocols, such as those outlined in Pharmacopeial Forum for buffer preparation . Characterize batches rigorously via HPLC and mass spectrometry to rule out structural variants or unidentified impurities . Cross-validate findings using orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity).
Advanced: What methodologies assess its environmental persistence and transformation pathways?
Methodological Answer :
Follow the INCHEMBIOL project framework:
- Physical-chemical properties : Measure log, solubility, and hydrolysis rates under varying pH.
- Biotic transformations : Use soil or microbial cultures to track degradation products via LC-HRMS.
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna or algae to evaluate ecological risks .
Advanced: How can structure-activity relationship (SAR) studies guide substituent modifications?
Methodological Answer :
Systematically vary substituents on the phenylpiperazine or trimethylbenzene moieties. For example:
- Replace the phenyl group in the piperazine ring with fluorophenyl (to enhance lipophilicity, as seen in trifluoromethyl analogs ).
- Introduce electron-withdrawing groups on the benzene sulfonamide to modulate enzyme binding.
Evaluate changes using molecular docking (e.g., AutoDock Vina) and correlate with experimental IC values.
Advanced: How to determine its crystal structure for conformational analysis?
Methodological Answer :
Grow single crystals via slow evaporation in a methanol-water solvent system. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX software. For sulfonamides, expect hydrogen bonding between the sulfonamide NH and adjacent oxygen atoms, as observed in 4-[3-(4-methylpiperidin-1-yl)propanamido]benzenesulfonamide .
Advanced: What strategies identify and quantify synthetic impurities?
Methodological Answer :
Use LC-MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid) to detect impurities. For quantification, calibrate against reference standards of common byproducts (e.g., unreacted sulfonyl chloride). For isomers or epimers, employ chiral columns or capillary electrophoresis, as minor chromatographic changes can separate co-eluting species .
Advanced: How to evaluate metabolic stability in preclinical studies?
Methodological Answer :
Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS. Calculate half-life () and intrinsic clearance. Compare with controls like verapamil. Structural modifications, such as adding a trifluoromethyl group (as in related compounds ), may reduce oxidative metabolism.
Advanced: How to design competitive receptor binding assays for affinity determination?
Methodological Answer :
Use radiolabeled ligands (e.g., -ligands for serotonin receptors) in saturation binding experiments. Prepare membrane fractions from transfected HEK293 cells expressing the target receptor. Calculate values using the Cheng-Prusoff equation after competitive displacement assays. For GPCR targets, complement with functional assays (e.g., cAMP accumulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
